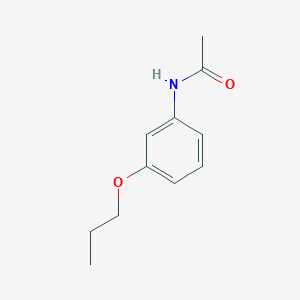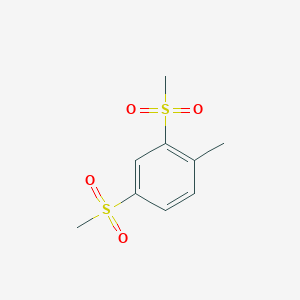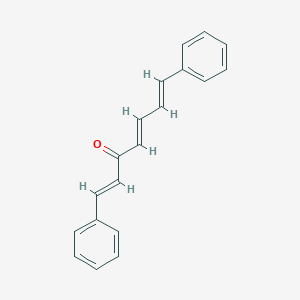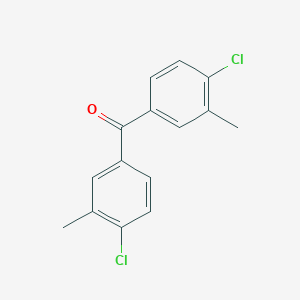![molecular formula C19H23NO4 B253626 7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE](/img/structure/B253626.png)
7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE” is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE” typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Selection of appropriate starting materials such as methoxy-substituted phenols and pyrrolidinone derivatives.
Condensation Reactions: Formation of the chromenone core through condensation reactions.
Functional Group Modifications: Introduction of methoxy, methyl, and pyrrolidinone groups through various functional group modification reactions.
Purification: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on cost-effectiveness, yield, and purity. This might include the use of continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might convert carbonyl groups to alcohols.
Substitution: Substitution reactions could involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
“7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE” could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of “7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE” would depend on its specific interactions with molecular targets. This might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors.
Comparación Con Compuestos Similares
Similar Compounds
Coumarins: Similar in structure and often studied for their biological activities.
Flavonoids: Another class of compounds with a chromenone core, known for their antioxidant properties.
Uniqueness
“7-METHOXY-4,8-DIMETHYL-3-[3-OXO-3-(PYRROLIDIN-1-YL)PROPYL]-2H-CHROMEN-2-ONE” might be unique due to its specific substituents, which could confer distinct biological activities or chemical reactivity compared to other chromenones.
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
7-methoxy-4,8-dimethyl-3-(3-oxo-3-pyrrolidin-1-ylpropyl)chromen-2-one |
InChI |
InChI=1S/C19H23NO4/c1-12-14-6-8-16(23-3)13(2)18(14)24-19(22)15(12)7-9-17(21)20-10-4-5-11-20/h6,8H,4-5,7,9-11H2,1-3H3 |
Clave InChI |
VCMIXKZOSSTSFB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCCC3 |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


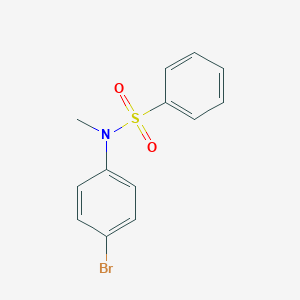

![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
